molecular formula C16H24N4O2 B2580879 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea CAS No. 2034445-53-7

1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Cat. No.: B2580879
CAS No.: 2034445-53-7
M. Wt: 304.394
InChI Key: FRNPITKPZOXEFQ-HDJSIYSDSA-N
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Description

1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a chemically synthesized unsymmetrical urea derivative of high interest in pharmaceutical and medicinal chemistry research. Unsymmetrical ureas are essential structural motifs found in a wide array of biologically significant compounds and are frequently investigated for their potential as enzyme inhibitors, receptor modulators, and other therapeutic agents . The structure incorporates a cyclopentyl group and a trans-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl moiety, a scaffold with demonstrated relevance in medicinal chemistry, linked by a urea bridge . This molecular architecture suggests potential for diverse biological activity. Researchers value this compound primarily as a versatile synthetic intermediate or a core scaffold for the design and development of novel bioactive molecules. It is particularly useful for lead optimization in drug discovery programs, especially those targeting conditions where urea-based inhibitors have shown promise, such as in inflammatory, cardiovascular, and nervous system disorders . The presence of the pyrimidine ring, a common feature in many marketed drugs, further enhances its utility for creating molecules with antimicrobial, anticancer, or anti-HIV properties . The compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, using personal protective equipment and referencing the associated safety data sheet (SDS) before use.

Properties

IUPAC Name

1-cyclopentyl-3-(4-pyrimidin-2-yloxycyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c21-15(19-12-4-1-2-5-12)20-13-6-8-14(9-7-13)22-16-17-10-3-11-18-16/h3,10-14H,1-2,4-9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNPITKPZOXEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrimidin-2-yloxy intermediate: This step involves the reaction of a pyrimidine derivative with an appropriate leaving group (e.g., halide) with a nucleophile to form the pyrimidin-2-yloxy moiety.

    Cyclohexyl intermediate synthesis: The next step involves the preparation of the cyclohexyl intermediate, which can be achieved through various methods such as hydrogenation or Grignard reactions.

    Coupling reaction: The pyrimidin-2-yloxy intermediate is then coupled with the cyclohexyl intermediate under suitable conditions to form the desired product.

    Urea formation: Finally, the urea functional group is introduced through a reaction with an isocyanate or a carbodiimide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound is compared to 1-cyclohexyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)urea (CAS 31652-52-5), a structurally related urea derivative . Key differences include:

Property 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea 1-Cyclohexyl-3-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)urea
Molecular Formula C₁₆H₂₃N₅O₂ (estimated) C₁₃H₂₀N₄O₃
Molecular Weight ~317 g/mol 280.32 g/mol
Cyclic Substituent Cyclopentyl Cyclohexyl
Pyrimidine Modification Pyrimidin-2-yloxy (ether-linked) 1,3-dimethyl-2,6-dioxo (pyrimidinone)
Urea Linkage Connects cyclopentyl and cyclohexyl groups Connects cyclohexyl and pyrimidinone groups
Key Observations:
  • Pyrimidine Moieties: The pyrimidin-2-yloxy group in the target compound is an ether-linked substituent, whereas CAS 31652-52-5 features a pyrimidinone ring with two ketone groups. This difference likely alters hydrogen-bonding interactions and target selectivity.
  • Molecular Weight : The larger size of the target compound (~317 vs. 280 g/mol) may influence pharmacokinetic properties, such as absorption and half-life.

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